
1-(3-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine, commonly known as MeOPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MeOPP belongs to the class of piperazine derivatives, which have been extensively investigated for their pharmacological properties.
作用機序
The exact mechanism of action of MeOPP is not fully understood. However, it has been suggested that MeOPP acts as a dopamine receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. MeOPP has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
MeOPP has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. MeOPP has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
MeOPP has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of pharmacological properties. MeOPP also has good solubility in water and organic solvents, which makes it suitable for use in a variety of experimental settings. However, MeOPP also has some limitations for lab experiments. It is a relatively new compound and its pharmacological properties have not been fully characterized. Additionally, MeOPP has not been extensively tested for its toxicity and safety.
将来の方向性
There are several future directions for research on MeOPP. One area of research could focus on the development of new derivatives of MeOPP with improved pharmacological properties. Another area of research could investigate the potential use of MeOPP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies could be conducted to investigate the safety and toxicity of MeOPP in order to determine its suitability for use in clinical settings.
Conclusion:
In conclusion, MeOPP is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory effects. MeOPP has several advantages for lab experiments, but also has some limitations. Future research on MeOPP could focus on the development of new derivatives with improved pharmacological properties, investigation of its potential use in the treatment of neurodegenerative disorders, and further studies on its safety and toxicity.
合成法
MeOPP can be synthesized using a three-step procedure. The first step involves the reaction of 3-methoxybenzoyl chloride with 2-methoxybenzylamine to form N-(2-methoxybenzyl)-3-methoxybenzamide. The second step involves the reduction of the amide group to an amine using sodium borohydride. The final step involves the reaction of the amine with 1,4-dichlorobutane to form MeOPP.
科学的研究の応用
MeOPP has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological properties including antipsychotic, antidepressant, and anxiolytic effects. MeOPP has also been shown to possess potent anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
(3-methoxyphenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-8-5-7-16(14-18)20(23)22-12-10-21(11-13-22)15-17-6-3-4-9-19(17)25-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPJLYTEDNECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxybenzyl)piperazin-1-yl](3-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

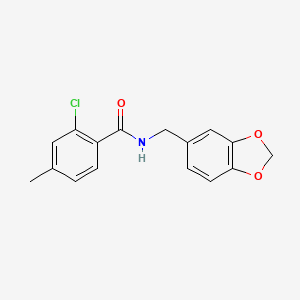
![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
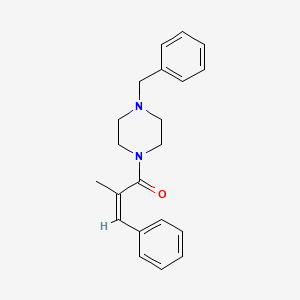

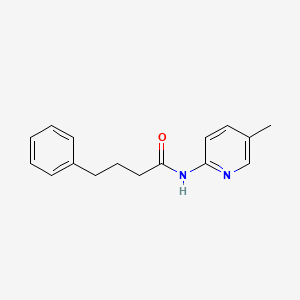
![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)
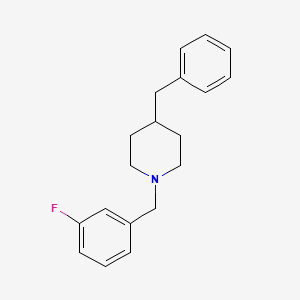
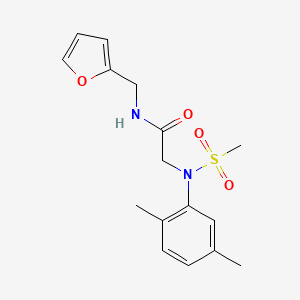
![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)
![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)
![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)